molecular formula C21H18N6 B2992433 7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 844835-48-9

7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2992433
CAS No.: 844835-48-9
M. Wt: 354.417
InChI Key: WWFONHTZWGUIMJ-UHFFFAOYSA-N
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Description

7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple aromatic rings and nitrogen-containing heterocycles. Such structures are often of interest in medicinal chemistry and materials science due to their potential biological activity and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Construction of the Triazole Ring: The pyrazole intermediate is then reacted with an azide compound to form the triazole ring. This step often requires a catalyst such as copper(I) iodide.

    Pyrimidine Ring Formation: The final step involves the cyclization of the intermediate with a suitable nitrile or amidine compound to form the pyrimidine ring. This step may require heating and the use of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the heterocyclic rings. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones from the methyl groups.

    Reduction: Formation of amines or hydrazines.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acids on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic properties.

Biology

Biologically, this compound is of interest due to its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors involved in disease pathways, offering new avenues for treatment.

Industry

In industry, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity. The exact molecular targets and pathways would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • **7-phenyl-2-(m-tolyl)-7H-pyrazolo[4,3-e]

Properties

IUPAC Name

10-(3,4-dimethylphenyl)-4-(3-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6/c1-13-5-4-6-16(9-13)19-24-21-18-11-23-27(20(18)22-12-26(21)25-19)17-8-7-14(2)15(3)10-17/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFONHTZWGUIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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